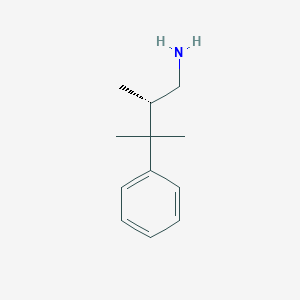![molecular formula C22H22N2O2S B2372245 {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate CAS No. 338413-53-9](/img/structure/B2372245.png)
{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Helicobacter Pylori Agents
A study by Carcanague et al. (2002) explored derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, which have structural similarities to the queried compound. These derivatives demonstrated potent activity against Helicobacter pylori, a pathogen responsible for gastric issues. The research highlighted the potential of such compounds as novel anti-H. pylori agents, emphasizing their effectiveness against various H. pylori strains, including drug-resistant ones (Carcanague et al., 2002).
Chemical Synthesis and Transformations
Velikorodov and Shustova (2017) reported on the synthesis and transformation of methyl [4-(oxoacetyl)phenyl]carbamate. Their work, relevant to carbamate chemistry, involved condensation reactions leading to various novel derivatives. This study contributes to the broader understanding of carbamate chemistry and its applications in synthesizing diverse molecular structures (Velikorodov & Shustova, 2017).
Cognition-Enhancing Agents
Research by Fujimaki et al. (1990) on a new pyrrolidinone cognition-enhancing agent, structurally related to the requested compound, identified several metabolites in human urine. This study provides insights into the metabolic pathways and potential therapeutic applications of similar compounds in enhancing cognitive functions (Fujimaki et al., 1990).
Insecticide Properties
A study by Sakai and Tanimura (1977) investigated N-nitroso derivatives of N-methylcarbamate insecticides. They found that certain N-nitrosocarbamates, similar in structure to the queried compound, are stable in dark conditions but extremely unstable in light. This research is significant for understanding the stability and efficacy of carbamate-based insecticides (Sakai & Tanimura, 1977).
Wirkmechanismus
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that the compound interacts with its targets, leading to changes that inhibit the function of the target proteins. This could potentially disrupt the normal functioning of the cells, leading to their death .
Biochemical Pathways
It’s plausible that the compound affects pathways related to cell division and growth, given its potential antimicrobial activity .
Result of Action
Based on its potential antimicrobial activity, it’s likely that the compound leads to the death of microbial cells .
Eigenschaften
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(2,6-dimethylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-15-9-11-19(12-10-15)27-21-18(8-5-13-23-21)14-26-22(25)24-20-16(2)6-4-7-17(20)3/h4-13H,14H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEQJQXRHILBCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=C(C=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2372162.png)
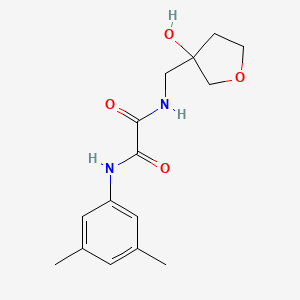
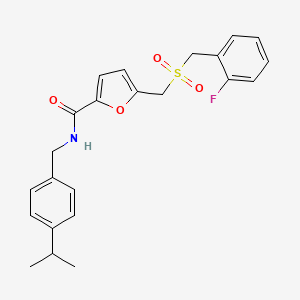
![1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2372169.png)
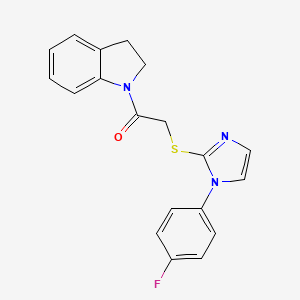
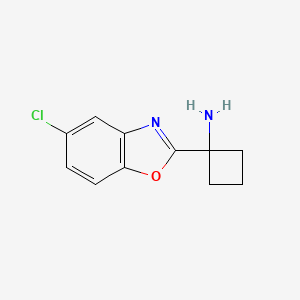
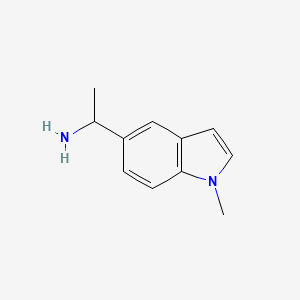
![2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2372173.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2372175.png)
![3-methyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2372177.png)
![N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2372178.png)
![(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2372179.png)
